

# Application Notes and Protocols for NVP-BSK805 Trihydrochloride Administration in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NVP-BSK805 trihydrochloride

Cat. No.: B15570939

[Get Quote](#)

These application notes provide detailed protocols for the in vivo administration of **NVP-BSK805 trihydrochloride**, a potent and selective JAK2 inhibitor, in mouse models. This document is intended for researchers, scientists, and drug development professionals working in oncology, hematology, and metabolic diseases.

## Mechanism of Action

NVP-BSK805 is an ATP-competitive inhibitor of Janus kinase 2 (JAK2).<sup>[1][2][3]</sup> It potently inhibits both wild-type JAK2 and the V617F mutant, which is commonly found in myeloproliferative neoplasms.<sup>[1]</sup> The inhibition of JAK2 blocks the phosphorylation of downstream signaling proteins, primarily STAT5 (Signal Transducer and Activator of Transcription 5), thereby suppressing cell proliferation and inducing apoptosis in JAK2-dependent cell lines.<sup>[1][4]</sup>

## Applications in Murine Models

NVP-BSK805 has been demonstrated to be effective in various mouse models, including:

- **Oncology:** As a radiosensitizer in esophageal squamous cell carcinoma (ESCC) xenograft models.<sup>[5][6]</sup>
- **Hematology:** In suppressing polycythemia and splenomegaly in models of myeloproliferative neoplasms.<sup>[1][3]</sup>

- Metabolic Studies: To investigate the role of JAK2 signaling in metabolic regulation, particularly in relation to leptin action.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative data from various studies involving the administration of NVP-BSK805 in mice.

Table 1: In Vivo Efficacy of NVP-BSK805 in a Ba/F3 JAK2V617F Cell-Driven Mouse Model

Parameter	Vehicle Control	NVP-BSK805 (150 mg/kg, p.o.)	Reference
STAT5 Phosphorylation	Baseline	Blocked	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[10]</a>
Splenomegaly	Present	Suppressed	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[10]</a>
Leukemic Cell Spreading	Present	Suppressed	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[10]</a>

Table 2: Effect of NVP-BSK805 on rhEpo-Induced Polycythemia in BALB/c Mice

Dosage (p.o.)	Effect on Polycythemia	Effect on Splenomegaly	Reference
50 mg/kg	Suppression	Suppression	<a href="#">[2]</a> <a href="#">[10]</a>
75 mg/kg	Suppression	Suppression	<a href="#">[2]</a> <a href="#">[10]</a>
100 mg/kg	Suppression	Suppression	<a href="#">[2]</a> <a href="#">[10]</a>

Table 3: Metabolic Effects of Chronic NVP-BSK805 Administration in C57BL/6J Mice

Administration Route	Dosage	Effect on Food Intake	Effect on Fat Mass	Effect on Feed Efficiency	Reference
Intraperitoneal (i.p.)	0.03 mg	No significant alteration	Increased	Increased	[7]
Intracerebroventricular (i.c.v.)	1.5 µg	Prevented leptin-induced anorexia	Increased	Not Reported	[7][8]
Intracerebroventricular (i.c.v.)	12.5 µg	Induced hyperphagia	Not Reported	Not Reported	[7][8]

## Experimental Protocols

### Protocol 1: Evaluation of NVP-BSK805 as a Radiosensitizer in an ESCC Xenograft Model

This protocol is adapted from studies investigating the radiosensitizing effects of NVP-BSK805 in esophageal squamous cell carcinoma.[5][6]

#### 1. Animal Model:

- Species: BALB/c nude mice, 6 weeks old, female.[5]
- Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.[11]  
Acclimatize animals for at least 5 days before the experiment.[11]

#### 2. Tumor Implantation:

- Subcutaneously inject  $5 \times 10^6$  KYSE-150 human ESCC cells in 100 µL of serum-free RPMI-1640 medium into the right flank of each mouse.
- Monitor tumor growth regularly.

### 3. Treatment Protocol:

- When tumors reach a volume of approximately 100-150 mm<sup>3</sup>, randomize mice into treatment groups (e.g., Vehicle, NVP-BSK805, Radiation only, NVP-BSK805 + Radiation).
- NVP-BSK805 Administration: Prepare NVP-BSK805 in a suitable vehicle (e.g., 0.1% DMSO).  
[5] Administer the desired dose (e.g., 10 µM equivalent) via intraperitoneal injection 4 hours before irradiation.[5]
- Radiation: Administer a single dose of 6 Gy radiation to the tumor-bearing flank.

### 4. Data Collection and Analysis:

- Measure tumor volume and body weight every 2-3 days.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-JAK2, γ-H2AX).[5]

## Protocol 2: Assessment of NVP-BSK805 in a Myeloproliferative Neoplasm Model

This protocol describes the use of NVP-BSK805 to treat a mouse model driven by the JAK2V617F mutation.[1][3]

### 1. Animal Model:

- Model: Ba/F3 JAK2V617F cell-driven mouse model.
- Cell Injection: Intravenously inject Ba/F3 cells expressing JAK2V617F into recipient mice.

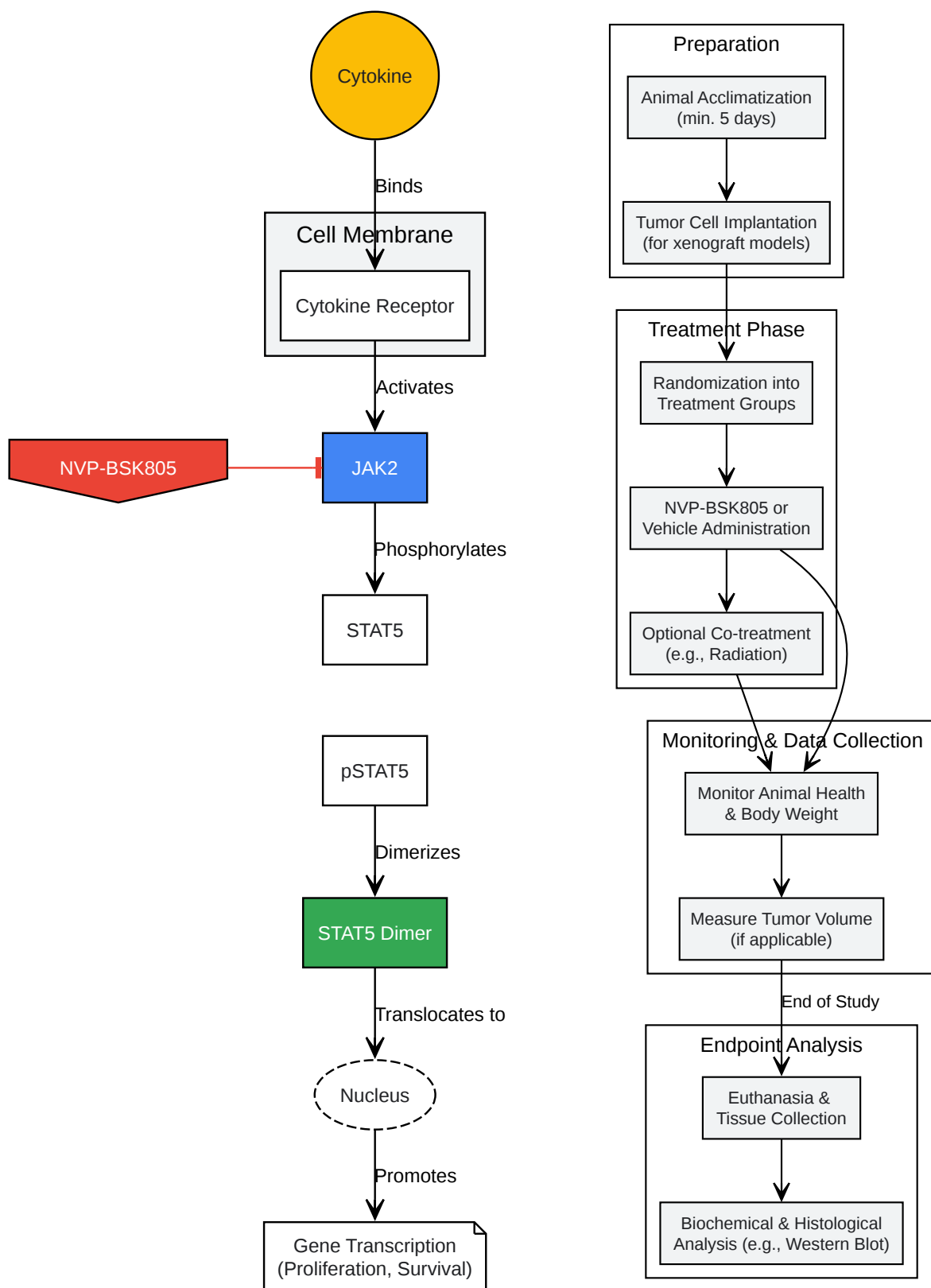
### 2. Treatment Protocol:

- NVP-BSK805 Administration: Prepare NVP-BSK805 for oral gavage. Administer a daily dose of 150 mg/kg.[2][3][10]
- Control Group: Administer the vehicle used to dissolve NVP-BSK805.

### 3. Endpoint Analysis:

- Monitor mice for signs of disease progression, including weight loss and splenomegaly.
- At the conclusion of the experiment, collect blood, spleen, and bone marrow for analysis.
- Flow Cytometry: Analyze cell populations in hematopoietic tissues.
- Western Blot: Assess STAT5 phosphorylation in tissue lysates.[\[3\]](#)

## Visualizations



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. karger.com [karger.com]
- 5. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin [frontiersin.org]
- 8. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for NVP-BSK805 Trihydrochloride Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570939#nvp-bsk805-trihydrochloride-administration-in-mice]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)